Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Pharmaceutical impurity profiling Cinchocaine quality control ANDA/NDA regulatory submission

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 84906-82-1; also registered as CAS 39497-01-3 for the 2-oxo tautomer) is a bicyclic nitrogen-containing heterocycle belonging to the 2-quinolone (quinolin-2(1H)-one) class, with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. The compound exists in tautomeric equilibrium between the 2-hydroxyquinoline and 2-oxo-1,2-dihydroquinoline forms, and is structurally characterized by a carboxylate methyl ester at the 4-position and a carbonyl/hydroxyl group at the 2-position of the quinoline ring.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 84906-82-1
Cat. No. B7764342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
CAS84906-82-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
InChIKeyVVZNRIXRLYHAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate (CAS 84906-82-1): Chemical Class, Tautomeric Identity, and Primary Procurement Context


Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 84906-82-1; also registered as CAS 39497-01-3 for the 2-oxo tautomer) is a bicyclic nitrogen-containing heterocycle belonging to the 2-quinolone (quinolin-2(1H)-one) class, with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. The compound exists in tautomeric equilibrium between the 2-hydroxyquinoline and 2-oxo-1,2-dihydroquinoline forms, and is structurally characterized by a carboxylate methyl ester at the 4-position and a carbonyl/hydroxyl group at the 2-position of the quinoline ring . Commercially, the compound is primarily procured as a pharmacopeial impurity reference standard for Cinchocaine (Dibucaine) hydrochloride, designated as Cinchocaine Hydrochloride Impurity B (EP) as Methyl Ester, and is supplied under rigorously controlled quality specifications compliant with USP, EMA, JP, and BP monographs . It also serves as a key synthetic intermediate for generating diverse 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives with demonstrated biological activities including 5-HT₃ receptor antagonism, antibacterial effects, and anticancer potential [2].

Why Generic Substitution of Methyl 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate with In-Class Analogs Compromises Analytical, Synthetic, and Pharmacological Outcomes


Within the 2-oxo-1,2-dihydroquinoline-4-carboxylate chemotype, apparently minor structural variations — such as replacing the methyl ester with a free carboxylic acid, ethyl ester, or 4-carboxamide — produce disproportionate changes in physicochemical properties, chromatographic behavior, receptor pharmacology, and synthetic reactivity that preclude simple interchange in regulated analytical workflows or medicinal chemistry programs [1]. The methyl ester occupies a distinct optimal position: it is sufficiently lipophilic (estimated logP increase of approximately 1.2 log units vs. the free acid) to provide favorable reversed-phase HPLC retention and organic-phase solubility for impurity profiling methods, yet remains small enough to avoid steric hindrance during subsequent derivatization such as amidation or transesterification . Critically, the ester functionality is pharmacologically non-innocent: in the 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylate series, ester derivatives exhibited ~100-fold higher affinity for the 5-HT₃ receptor (Ki = 0.31–0.32 nM) compared with their corresponding amide congeners, demonstrating that the ester moiety directly governs target engagement potency [2]. These converging analytical, synthetic, and pharmacological constraints establish that the methyl ester cannot be casually replaced by the free acid (CAS 15733-89-8), the ethyl ester, or carboxamide analogs without method revalidation and loss of established structure-activity relationships.

Quantitative Differentiation Evidence: Methyl 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate vs. Nearest Analogs


Regulatory Identity and Pharmacopeial Reference Standard Status: Methyl Ester vs. Free Acid (Cinchocaine Impurity B)

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 84906-82-1) is explicitly designated as Cinchocaine Hydrochloride Imp. B (EP) as Methyl Ester, and is supplied as a meticulously characterized reference material compliant with USP, EMA, JP, and BP regulatory requirements [1]. Its regulatory identity distinguishes it from the corresponding free acid, Cinchocaine EP Impurity B (2-hydroxyquinoline-4-carboxylic acid, CAS 15733-89-8), which is a chemically distinct entity with a different molecular formula (C₁₀H₇NO₃, MW 189.17 vs. C₁₁H₉NO₃, MW 203.19) and requires separate analytical method validation [2]. The methyl ester form is essential for specific impurity profiling methods where esterification alters chromatographic retention, mass spectrometric ionization efficiency, and extraction recovery from pharmaceutical matrices. In cinchocaine finished product testing, individual related compounds are typically limited to not more than 0.20% each, and the ability to resolve the methyl ester impurity from the free acid and other related substances is method-critical .

Pharmaceutical impurity profiling Cinchocaine quality control ANDA/NDA regulatory submission EP reference standard

5-HT₃ Receptor Affinity: Ester vs. Amide Derivatives of the 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate Scaffold

A systematic structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry evaluated a series of esters and amides of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid for affinity at the [³H]quipazine-labeled 5-HT₃ receptor [1]. The ester derivatives consistently exhibited 10-fold more potent binding than the clinical reference compound ondansetron (Ki = 7.6 nM). The most potent esters achieved Ki values of 0.31 nM (compound 37) and 0.32 nM (compound 21), representing a ~24-fold improvement over ondansetron. Critically, the corresponding amide congeners showed approximately 100-fold lower affinity than the ester series, demonstrating that the ester carbonyl geometry and electronic character — features intrinsic to the methyl ester scaffold — are essential for high-affinity 5-HT₃ receptor engagement. Molecular modeling indicated that the ester carbonyl was not coplanar with the aromatic quinoline ring (over 20° deviation), a conformational feature that differs from the amide and is proposed to optimize hydrogen bonding within the receptor binding pocket [1].

5-HT₃ receptor antagonism Quinoline SAR Serotonin receptor pharmacology Ligand design

Synthetic Intermediate Efficiency: Direct Amidation from Methyl Ester vs. Carboxylic Acid Activation

The methyl ester of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid serves as a versatile synthetic intermediate that enables direct amidation and transesterification without requiring separate carboxylic acid activation steps [1]. A 2019 study demonstrated that 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (the free acid) can be coupled with methylated amino esters using triethylamine at room temperature to generate quinoline-carboxamide derivatives in 60–80% yield, but this approach requires the free acid as starting material [2]. Conversely, the methyl ester can undergo direct nucleophilic acyl substitution with amines under mild conditions, bypassing the need for coupling reagents such as EDC/HOBt or HATU that are required for acid-to-amide conversion. The 2021 study by Filali Baba et al. further demonstrated that the methyl ester is the universal entry point for generating a structurally diverse library of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives (compounds 2a–5d) through sequential esterification and alkylation reactions, with all products fully characterized by NMR spectroscopy and X-ray crystallography [3].

Quinoline-carboxamide synthesis Medicinal chemistry building block Amidation methodology Derivative diversification

Physicochemical Differentiation: Lipophilicity, Solubility, and Chromatographic Behavior — Methyl Ester vs. Free Acid

The methyl esterification of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid significantly alters key physicochemical parameters that govern chromatographic retention, organic-phase solubility, and passive membrane permeability . The free acid (CAS 15733-89-8) has a measured logP of approximately 0.3 at pH 7 and 25°C, reflecting its ionized carboxylate state under physiological and near-neutral chromatographic conditions [1]. In contrast, the methyl ester (CAS 84906-82-1) is estimated to have a logP approximately 1.2–1.5 log units higher, corresponding to a roughly 16- to 32-fold increase in organic/aqueous partition coefficient [2]. This difference translates directly into longer reversed-phase HPLC retention times for the methyl ester, enabling baseline resolution from the more polar free acid in cinchocaine impurity profiling methods. The methyl ester also exhibits a predicted boiling point of 415.8±25.0 °C (at 760 mmHg) and a predicted density of 1.3±0.1 g/cm³, whereas the free acid has a melting point exceeding 300 °C, reflecting stronger intermolecular hydrogen bonding in the solid state .

LogP/lipophilicity HPLC method development Reversed-phase chromatography Drug-likeness optimization

Anticancer Derivative Potential: Quinoline-4-Carboxylate Esters as EGFR Kinase Inhibitor Leads — Docking and In Vitro Cytotoxicity

Derivatives synthesized from the 2-oxo-1,2-dihydroquinoline-4-carboxylate methyl ester scaffold have demonstrated promising anticancer activity through both in silico docking against EGFR kinase (PDB: 1M17) and in vitro cytotoxicity assays against human cancer cell lines [1]. In the 2019 study, molecular docking of compounds 3a and 3b into the EGFR kinase 1M17 inhibitor binding site using AutoDock Vina revealed favorable binding patterns, with the ester carbonyl participating in key hydrogen-bonding interactions within the ATP-binding pocket [1]. Follow-up work demonstrated that derivatives 3a, 4a, and 4b exhibited the highest antitumor activities against HepG2 (liver cancer) and HCT116 (colorectal cancer) cell lines, with IC₅₀ values ranging from 7.7 to 14.2 µg/mL [2]. In a separate study on ABCB1-mediated multidrug resistance (MDR) modulation, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives (chemically accessible from the methyl ester precursor) showed IC₅₀(MDR) values of 9.09 µM (compound 2b), demonstrating selective cytotoxicity against drug-resistant T-lymphoma cells [3]. These data collectively validate the methyl ester scaffold as a productive starting point for anticancer lead generation targeting EGFR-driven malignancies and MDR reversal.

EGFR kinase inhibition Quinoline anticancer agents Molecular docking Cytotoxicity IC50

Fragment-Based Drug Discovery Validation: 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate as a Privileged Fragment for OGT and CK2 Inhibitor Development

The 2-oxo-1,2-dihydroquinoline-4-carboxylate core has been independently validated as a productive fragment hit in fragment-based drug discovery (FBDD) campaigns targeting both O-GlcNAc transferase (OGT) and casein kinase 2 (CK2) [1][2]. In the OGT inhibitor program, the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment (directly accessible from the methyl ester via amidation) was identified as a promising starting point, and systematic fragment growth yielded lead compounds with substantially improved potency — with the most potent fragment in the first series (F20) exhibiting an IC₅₀ of 117.6 µM, which was subsequently optimized to single-digit micromolar potency through structure-guided elaboration [1]. In the CK2 inhibitor program, fragment elaboration around the 2-oxo-1,2-dihydroquinoline-4-carboxylate core led to the development of lead fragments with improved binding affinity and selectivity [2]. This dual-target validation distinguishes the 4-carboxylate ester substitution pattern from isomeric 3-carboxylate or 2-carboxylate quinolines, which have not been reported as fragment hits for these specific therapeutic targets.

Fragment-based drug discovery O-GlcNAc transferase inhibition CK2 kinase Fragment growth and elaboration

Preferred Procurement and Application Scenarios for Methyl 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate (CAS 84906-82-1)


Regulatory-Compliant Cinchocaine Impurity Profiling in Pharmaceutical Quality Control (QC) and ANDA/NDA Submissions

Pharmaceutical QC laboratories and contract research organizations (CROs) supporting ANDA/NDA filings for cinchocaine hydrochloride drug substance or finished dosage forms should procure CAS 84906-82-1 as the methyl ester reference standard for impurity B identification, quantification, and method validation. The compound is supplied with comprehensive Certificates of Analysis (COA), Structure Elucidation Reports (SER), and analytical data packages (NMR, HPLC, LC-MS) that meet USP, EMA, JP, and BP regulatory expectations [1]. The methyl ester's distinct reversed-phase HPLC retention time and mass spectrometric properties enable unambiguous resolution from the free acid impurity (CAS 15733-89-8) and other cinchocaine-related substances . Typical pharmaceutical quality specifications limit individual related compounds to not more than 0.20% each and total impurities to not more than 0.50%, making high-purity reference material (NLT 98%) essential for accurate quantitation at these trace levels .

Medicinal Chemistry Library Synthesis: Parallel Derivatization of the 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate Scaffold via Ester Aminolysis and Alkylation

Medicinal chemistry teams conducting structure-activity relationship (SAR) exploration around the 2-oxo-1,2-dihydroquinoline chemotype should use the methyl ester (CAS 84906-82-1) as the universal building block for generating structurally diverse derivative libraries. The ester functionality permits direct amidation with primary or secondary amines to yield 4-carboxamide derivatives, while the N1 position can be alkylated under phase transfer catalysis (PTC) conditions to introduce lipophilic substituents that modulate receptor affinity and pharmacokinetic properties [1]. This two-directional diversification strategy has been validated in peer-reviewed studies yielding compound libraries (2a–5d) with demonstrated activity against 5-HT₃ receptors (Ki down to 0.31 nM), EGFR kinase (molecular docking against PDB: 1M17), ABCB1-mediated multidrug resistance (IC₅₀(MDR) = 9.09 µM), and Gram-positive bacterial strains including Enterococcus faecalis . The commercial availability of the methyl ester at >95% purity with batch-specific analytical documentation supports reproducible SAR studies and patent filings .

Fragment-Based Lead Generation Targeting O-GlcNAc Transferase (OGT) or Casein Kinase 2 (CK2)

Fragment-based drug discovery (FBDD) groups pursuing novel inhibitors of O-GlcNAc transferase (OGT) or casein kinase 2 (CK2) should incorporate methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate into their fragment screening libraries or use it as a validated starting point for structure-guided fragment growth [1]. The 2-oxo-1,2-dihydroquinoline-4-carboxylate core has been independently identified as a fragment hit in both OGT and CK2 inhibitor programs, with published co-crystal structures and SAR trajectories demonstrating achievable potency improvements from IC₅₀ ~117.6 µM (initial fragment F20) to single-digit micromolar range through systematic elaboration of the 4-position ester and N1-alkyl substituents [1]. The methyl ester's favorable physicochemical profile (MW 203.19, low molecular complexity, good ligand efficiency potential) aligns with fragment library design guidelines (Rule of Three), and its synthetic accessibility enables rapid follow-up chemistry for hit confirmation and expansion .

Analytical Method Development and Validation for Reversed-Phase HPLC-UV and LC-MS/MS Impurity Methods

Analytical scientists developing stability-indicating or impurity profiling HPLC/LC-MS methods for quinoline-containing drug substances should select the methyl ester form (CAS 84906-82-1) as the preferred system suitability standard or working reference standard for method development [1]. The compound's intermediate lipophilicity (estimated logP ~1.5–1.8) provides a well-retained peak on standard C18 columns under generic acetonitrile/water or methanol/water gradient conditions, falling within the optimal k' range (2–10) for robust quantitation . The predicted boiling point of 415.8±25.0 °C indicates sufficient thermal stability for standard LC conditions, and the compound's UV chromophore (quinoline ring system) provides adequate sensitivity at 254 nm and 220 nm for trace-level impurity determination . Multiple suppliers offer the compound with documented purity (95% to NLT 98%) and ancillary characterization data including NMR, HPLC chromatograms, and MS spectra, facilitating method transfer and cross-laboratory reproducibility .

Quote Request

Request a Quote for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.